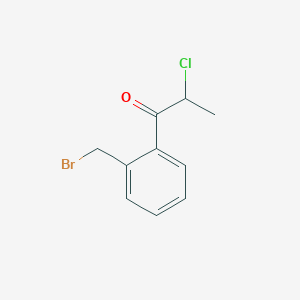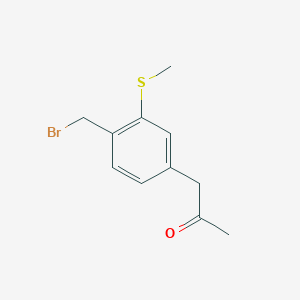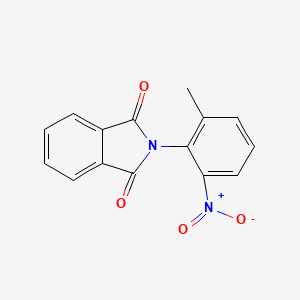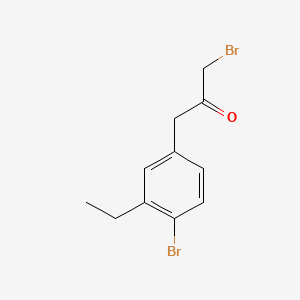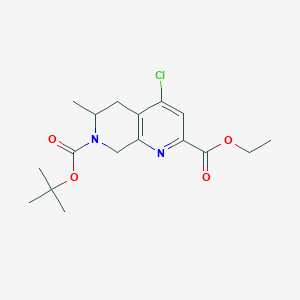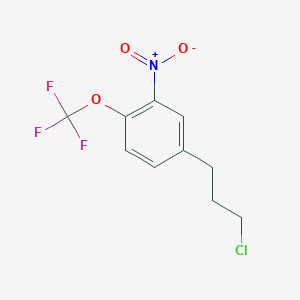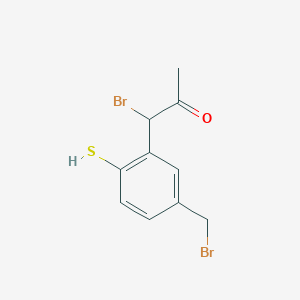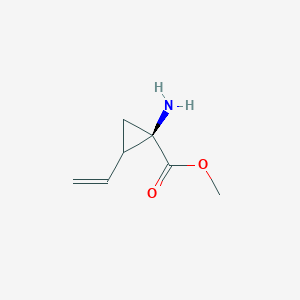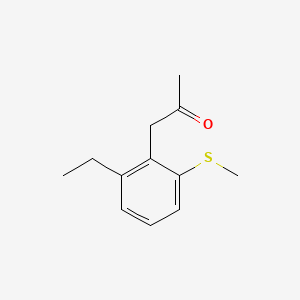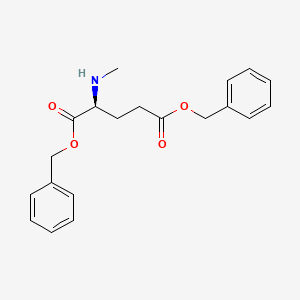
N-methyl-L-glutamic acid dibenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-L-glutamic acid dibenzyl ester is a chemical compound derived from L-glutamic acid It is characterized by the presence of a methyl group attached to the nitrogen atom and two benzyl ester groups attached to the carboxyl groups of the glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-glutamic acid dibenzyl ester typically involves the dibenzylation of L-glutamic acid. One common method includes the reaction of L-glutamic acid with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in a solvent like cyclohexane and heated under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-L-glutamic acid dibenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound are susceptible to hydrolysis, especially under alkaline conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The benzyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of a strong base such as sodium hydroxide.
Substitution: Common reagents include nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Results in the formation of N-methyl-L-glutamic acid and benzyl alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-L-glutamic acid dibenzyl ester has several applications in scientific research:
Biology: Employed in the study of protein modifications and interactions.
Industry: Utilized in the production of high-quality biologics and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-L-glutamic acid dibenzyl ester primarily involves its ability to modify proteins and peptides. The ester groups can be hydrolyzed to release the active N-methyl-L-glutamic acid, which can then interact with various molecular targets. The compound can also serve as a precursor for the synthesis of other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
N-methyl-L-glutamic acid: A derivative of glutamic acid with a methyl group attached to the nitrogen atom.
L-glutamic acid diethyl ester: Another esterified form of glutamic acid, used in similar applications.
L-glutamic acid dimethyl ester: Similar to N-methyl-L-glutamic acid dibenzyl ester but with methyl ester groups instead of benzyl ester groups.
Uniqueness
This compound is unique due to its specific esterification with benzyl groups, which provides distinct chemical properties and reactivity compared to other esterified forms of glutamic acid. This uniqueness makes it particularly useful in protein modification and other specialized applications .
Properties
CAS No. |
146963-41-9 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
dibenzyl (2S)-2-(methylamino)pentanedioate |
InChI |
InChI=1S/C20H23NO4/c1-21-18(20(23)25-15-17-10-6-3-7-11-17)12-13-19(22)24-14-16-8-4-2-5-9-16/h2-11,18,21H,12-15H2,1H3/t18-/m0/s1 |
InChI Key |
LYZFIOKXCYSZDN-SFHVURJKSA-N |
Isomeric SMILES |
CN[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CNC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
